Cas no 1806755-79-2 (4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
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- Inchi: 1S/C9H7F4NO3/c1-16-7-6(2-10)5(4-15)3-14-8(7)17-9(11,12)13/h3-4H,2H2,1H3
- InChI Key: JKDGZJUHVXRLBE-UHFFFAOYSA-N
- SMILES: FCC1C(C=O)=CN=C(C=1OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 261
- XLogP3: 1.9
- Topological Polar Surface Area: 48.4
4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084206-1g |
4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde |
1806755-79-2 | 97% | 1g |
$1,460.20 | 2022-03-31 |
4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
Comprehensive Overview of 4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1806755-79-2)
The compound 4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1806755-79-2) is a highly specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the fluoromethyl and trifluoromethoxy groups, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and antimicrobial agents.
In recent years, the demand for fluorinated pyridine derivatives has surged, driven by their enhanced metabolic stability and bioavailability. The presence of fluorine atoms in 4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde contributes to its lipophilicity, which is crucial for improving membrane permeability in drug candidates. This aligns with the growing trend in medicinal chemistry to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound’s carboxaldehyde functionality also offers versatile reactivity, enabling its use in Schiff base formation and reductive amination reactions.
The synthesis of 4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde involves multi-step organic transformations, often starting from commercially available pyridine precursors. Key steps include halogenation, methoxylation, and fluoromethylation, which require precise control of reaction conditions to achieve high yields and purity. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are essential for characterizing this compound, ensuring its suitability for downstream applications.
From an industrial perspective, 4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde is gaining attention as a building block for crop protection chemicals. The trifluoromethoxy group, in particular, is known to enhance the pesticidal activity of agrochemicals, making this compound a candidate for developing next-generation insecticides and herbicides. This aligns with the global push for sustainable agriculture and the need for eco-friendly pest control solutions.
In the context of green chemistry, researchers are exploring eco-friendly synthetic routes for 4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde. Catalytic methods and solvent-free reactions are being investigated to reduce waste and energy consumption. Such innovations are critical for meeting regulatory standards and minimizing environmental impact, a topic of high relevance in today’s sustainability-focused research landscape.
The compound’s potential extends to material science, where its electron-withdrawing properties could be leveraged in designing organic semiconductors or photovoltaic materials. As the demand for flexible electronics and renewable energy technologies grows, 4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde may play a role in advancing these fields.
For researchers and manufacturers, sourcing high-quality 4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde is essential. Reputable suppliers provide detailed technical data sheets (TDS) and certificates of analysis (CoA), ensuring compliance with industry standards. Storage recommendations typically include cool, dry conditions to maintain stability, as the carboxaldehyde group may be sensitive to oxidation.
In summary, 4-(Fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1806755-79-2) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural attributes and reactivity make it a valuable asset for innovation across multiple industries. As research progresses, this compound is poised to contribute to breakthroughs in drug development, sustainable agriculture, and advanced materials.
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